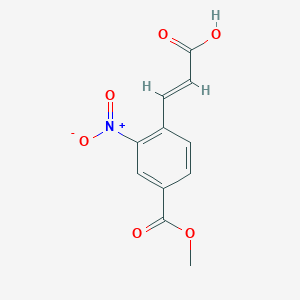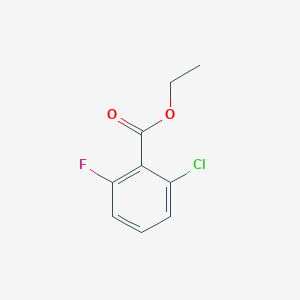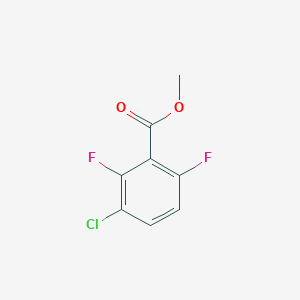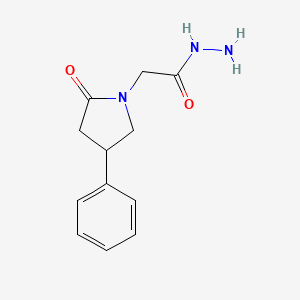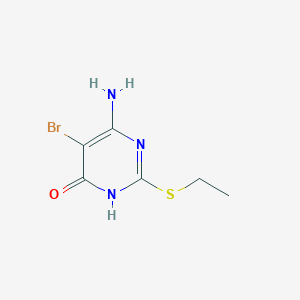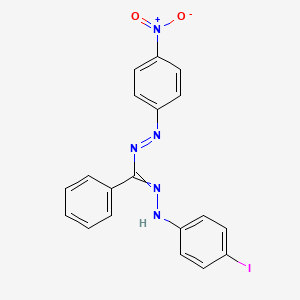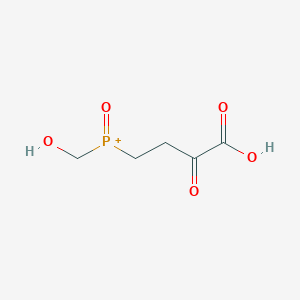
(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium is a chemical compound with the molecular formula C5H8O5P+ It is known for its unique structure, which includes a carboxyl group, a hydroxymethyl group, and an oxophosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(hydroxymethylphosphinyl)-2-oxobutanoic acid with suitable reagents to form the desired compound . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient reaction setups, and advanced purification techniques to obtain the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphinyl derivatives, while reduction can produce reduced phosphinyl compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Mechanism of Action
The mechanism of action of (3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Carboxy-3-oxopropyl)-methylphosphinic acid
- Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo
- Methyl (2-oxaloethyl)phosphinic acid
- 4-(Hydroxy(methyl)phosphinyl)-2-oxobutanoic acid
- 4-Methylhydroxyphosphinyl-2-oxobutyric acid
- (4-Hydroxymethylphosphinoyl)-2-oxobutanoic acid
Uniqueness
(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
79778-02-2 |
|---|---|
Molecular Formula |
C5H8O5P+ |
Molecular Weight |
179.09 g/mol |
IUPAC Name |
(3-carboxy-3-oxopropyl)-(hydroxymethyl)-oxophosphanium |
InChI |
InChI=1S/C5H7O5P/c6-3-11(10)2-1-4(7)5(8)9/h6H,1-3H2/p+1 |
InChI Key |
BXPLBWFXIZTLFG-UHFFFAOYSA-O |
SMILES |
C(C[P+](=O)CO)C(=O)C(=O)O |
Canonical SMILES |
C(C[P+](=O)CO)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



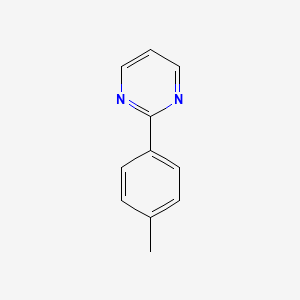
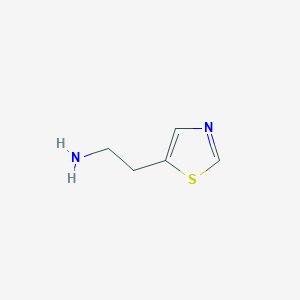
![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)

